molecular formula C21H30N6O2 B611108 1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide CAS No. 1208822-03-0

1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B611108
CAS No.: 1208822-03-0
M. Wt: 398.511
InChI Key: IXZFKBZRINWMNV-UHFFFAOYSA-N
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Description

1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The morpholine and pyridine rings are then introduced through subsequent reactions, involving reagents such as methyl iodide and anhydrous acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions, influencing enzymatic activities and other biochemical processes. The morpholine and pyridine rings contribute to the compound’s overall binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

1208822-03-0

Molecular Formula

C21H30N6O2

Molecular Weight

398.511

IUPAC Name

1-[(1-Methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H30N6O2/c1-25-9-6-23-20(25)16-26-7-3-18(4-8-26)21(28)24-15-17-2-5-22-19(14-17)27-10-12-29-13-11-27/h2,5-6,9,14,18H,3-4,7-8,10-13,15-16H2,1H3,(H,24,28)

InChI Key

IXZFKBZRINWMNV-UHFFFAOYSA-N

SMILES

O=C(C1CCN(CC2=NC=CN2C)CC1)NCC3=CC(N4CCOCC4)=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T6603185, T 6603185, T-6603185

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide
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1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide
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1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide

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